molecular formula C18H15ClN2O3 B11058389 N-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

N-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B11058389
M. Wt: 342.8 g/mol
InChI Key: CQFLDAFIKVAUAB-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-12-OXAZOL-3-YL]ACETAMIDE is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with a combination of chlorophenyl and methoxyphenyl groups attached to an oxazole ring, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-12-OXAZOL-3-YL]ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the acetylation of the amine group to form the acetamide derivative.

    Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions using appropriate halogenated precursors.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions to yield the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-12-OXAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and reduced amine forms of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-12-OXAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the oxazole and methoxyphenyl groups.

    N-(4-methoxyphenyl)acetamide: Contains the methoxyphenyl group but lacks the chlorophenyl and oxazole groups.

    N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in having a heterocyclic ring and halogenated phenyl group but differs in the specific heterocycle and halogen.

Uniqueness

N-[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-12-OXAZOL-3-YL]ACETAMIDE is unique due to its combination of chlorophenyl and methoxyphenyl groups attached to an oxazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

InChI

InChI=1S/C18H15ClN2O3/c1-11(22)20-18-16(12-3-7-14(19)8-4-12)17(24-21-18)13-5-9-15(23-2)10-6-13/h3-10H,1-2H3,(H,20,21,22)

InChI Key

CQFLDAFIKVAUAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NOC(=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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